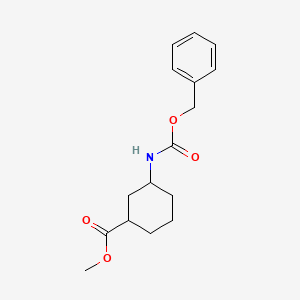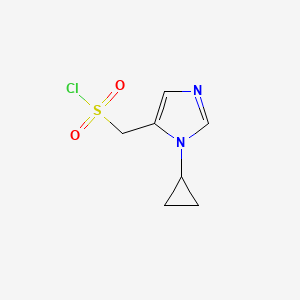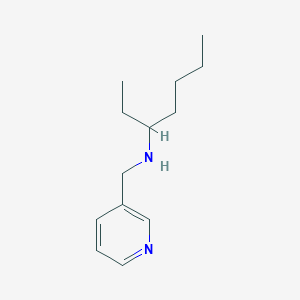
4-Deoxy-4-fluoro-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Deoxi-4-fluoro-D-glucosa es un análogo de glucosa fluorado con la fórmula molecular C6H11FO5 y un peso molecular de 182.15 g/mol . Este compuesto es estructuralmente similar a la glucosa pero con un átomo de flúor reemplazando el grupo hidroxilo en la cuarta posición de carbono. Se utiliza en diversos campos de investigación científica debido a sus propiedades e interacciones únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 4-Deoxi-4-fluoro-D-glucosa típicamente implica la fluoración de derivados de glucosa. Un método común incluye la reacción de un derivado de D-galactosa con fluoruro de sulfuryl (SO2F2) y fluoruro de trifluorometanosulfonyl (CF3SO2F) bajo condiciones controladas . Otro método implica la fluoración directa de 3,4,6-tri-O-acetil-D-glucal seguida de hidrólisis con ácido clorhídrico (HCl) para obtener el producto deseado .
Métodos de Producción Industrial: La producción industrial de la 4-Deoxi-4-fluoro-D-glucosa sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica un estricto control de las condiciones de reacción y pasos de purificación para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 4-Deoxi-4-fluoro-D-glucosa experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de flúor puede ser reemplazado por otros nucleófilos bajo condiciones específicas.
Reacciones de Oxidación y Reducción: Similar a la glucosa, puede sufrir oxidación para formar ácidos correspondientes y reducción para formar alcoholes.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como azida de sodio (NaN3) o cianuro de potasio (KCN) en presencia de catalizadores.
Reacciones de Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reacciones de Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Productos Principales:
Productos de Sustitución: Diversos derivados de glucosa sustituidos.
Productos de Oxidación: Ácidos carboxílicos correspondientes.
Productos de Reducción: Alcoholes correspondientes.
4. Aplicaciones en Investigación Científica
La 4-Deoxi-4-fluoro-D-glucosa tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
4-Deoxy-4-fluoro-D-glucose has a wide range of applications in scientific research:
Mecanismo De Acción
La 4-Deoxi-4-fluoro-D-glucosa actúa como un análogo de la glucosa y es captada por las células a través de los transportadores de glucosa. Una vez dentro de la célula, es fosforilada por la hexokinasa para formar 4-deoxi-4-fluoro-D-glucosa-6-fosfato. Esta forma fosforilada no se metaboliza más, lo que lleva a su acumulación en células con alta captación de glucosa, como las células cancerosas . Esta propiedad la hace útil en técnicas de imagen como la PET .
Compuestos Similares:
2-Deoxi-2-fluoro-D-glucosa: Otro análogo de glucosa fluorado utilizado en aplicaciones similares.
2,3,4,6-Tetra-O-acetil-β-D-glucopiranosil isotiocianato: Se utiliza en química sintética para diversas aplicaciones.
2-Cloro-2-deoxi-D-glucosa: Un análogo clorado con diferente reactividad y aplicaciones.
Unicidad: La 4-Deoxi-4-fluoro-D-glucosa es única debido a su sustitución específica en la cuarta posición de carbono, que le confiere propiedades químicas y biológicas distintas. Su capacidad de actuar como un análogo de la glucosa mientras que es resistente a un mayor metabolismo la hace particularmente valiosa en la imagen médica y los estudios metabólicos .
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose analog used in similar applications.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Used in synthetic chemistry for various applications.
2-Chloro-2-deoxy-D-glucose: A chlorinated analog with different reactivity and applications.
Uniqueness: 4-Deoxy-4-fluoro-D-glucose is unique due to its specific substitution at the fourth carbon position, which imparts distinct chemical and biological properties. Its ability to act as a glucose analog while being resistant to further metabolism makes it particularly valuable in medical imaging and metabolic studies .
Propiedades
IUPAC Name |
4-fluoro-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid; propan-2-amine](/img/structure/B12105667.png)




![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)
![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


